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S-phenethyl ethanethioate

Cat. No.: B12338539
CAS No.: 35065-97-5
M. Wt: 180.27 g/mol
InChI Key: QULCAFZRLWHXMB-UHFFFAOYSA-N
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Description

Contextualization of Thioester Chemistry within Contemporary Organic and Bioorganic Research

Thioesters are a class of organosulfur compounds characterized by the functional group R-C(=O)-S-R'. They are analogous to esters but with a sulfur atom replacing the oxygen in the ester linkage. wikipedia.org This substitution imparts unique chemical reactivity to thioesters, making them pivotal intermediates in a vast array of chemical and biological transformations. In contemporary organic synthesis, thioesters are valued for their role as acylating agents and as precursors for the formation of other functional groups. wikipedia.org Their heightened reactivity compared to their oxygen-containing counterparts, esters, stems from the weaker C-S bond and the greater polarizability of sulfur. thegoodscentscompany.com This makes the thioester carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

In the realm of bioorganic chemistry, thioesters are of fundamental importance. Nature employs thioesters, most notably in the form of acetyl-coenzyme A (acetyl-CoA), as central hubs in metabolism for the biosynthesis of fatty acids, steroids, and various other natural products. wikipedia.org The energy-rich nature of the thioester bond makes it an excellent acyl group carrier, facilitating a range of condensation and transfer reactions within enzymatic pathways. thegoodscentscompany.com Researchers are increasingly exploring the use of thioesters in the chemical synthesis of proteins and peptides, utilizing methods like native chemical ligation where a peptide with a C-terminal thioester reacts with a peptide containing an N-terminal cysteine. wikipedia.org The unique reactivity of thioesters continues to inspire the development of novel synthetic methodologies and to provide deeper insights into biochemical processes. taylorandfrancis.com

Historical Perspectives on S-Phenethyl Ethanethioate Investigations

While the broader field of thioester chemistry has a rich history, specific investigations into this compound appear to be a more recent endeavor. Early research on thioesters, dating back to the 19th and early 20th centuries, primarily focused on the synthesis and reactions of simpler alkyl and aryl thioacetates. The synthesis of thiols, the precursors to many thioesters, was first reported in 1834. britannica.com General methods for thioester synthesis, such as the reaction of a thiol with a carboxylic acid or its derivative, have been known for a considerable time. wikipedia.org

However, detailed studies specifically naming and characterizing this compound are not prominent in early chemical literature. Its investigation seems to have emerged with the advent of more sophisticated analytical techniques and a growing interest in the synthesis of more complex molecules for various applications, including fragrance and flavor chemistry, as well as in the development of new synthetic methodologies in organic chemistry. The identification of this compound as a volatile component in melon aroma, for instance, is a relatively recent discovery, highlighting the ongoing exploration of the chemical composition of natural products. nih.gov The lack of extensive early historical data suggests that this compound was likely a compound that remained in relative obscurity until its specific properties and potential applications began to be recognized in more contemporary research.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape concerning this compound is characterized by its exploration in several key areas, primarily in novel synthetic methodologies and its identification and role in natural products.

Recent synthetic efforts have focused on developing more efficient and environmentally benign methods for the preparation of thioesters, including this compound. One emerging trend is the use of biocatalysis. For example, a mutant acyltransferase from Mycobacterium smegmatis has been engineered to catalyze the S-acylation of various thiols, including 2-phenylethanethiol (B1584568), to produce the corresponding thioesters like this compound with excellent conversion rates in aqueous media. This enzymatic approach offers a green alternative to traditional chemical methods.

In the field of organic synthesis, innovative catalytic systems are being developed. Copper-catalyzed thiocarbonylation of alkyl iodides has been demonstrated as a viable route to this compound. Furthermore, visible-light photoredox catalysis has been successfully employed for the radical thiol-ene reaction between thiols and alkenes, providing another modern avenue for the synthesis of this compound.

Another significant area of current research is the identification and characterization of this compound in natural products, particularly in the context of food and flavor chemistry. It has been identified as a volatile organic compound contributing to the aroma profile of melons. nih.gov Research in this area often involves sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to detect and quantify trace amounts of this compound. Understanding the biosynthetic pathways and the factors influencing the formation of such volatile compounds in fruits is an active area of investigation. unimi.it

The organoleptic properties of this compound are also of interest, particularly for the flavor and fragrance industry. While detailed sensory data is not widely published, its presence in aromatic fruits suggests a potential contribution to fruity and floral notes. scentspiracy.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12OS B12338539 S-phenethyl ethanethioate CAS No. 35065-97-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35065-97-5

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

S-(2-phenylethyl) ethanethioate

InChI

InChI=1S/C10H12OS/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

QULCAFZRLWHXMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC1=CC=CC=C1

Origin of Product

United States

Synthetic Strategies and Methodologies for S Phenethyl Ethanethioate

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. The use of engineered enzymes, particularly acyltransferases, allows for the targeted S-acylation of thiols under mild, aqueous conditions.

The acyltransferase from Mycobacterium smegmatis (MsAcT) has emerged as a versatile biocatalyst for a range of reactions, including transesterification and amidation figshare.com. While the wild-type enzyme shows exceptional activity for alcoholysis, often prioritizing it over hydrolysis even in aqueous media, its natural substrate scope does not typically include thiols for direct S-acylation figshare.comnih.gov.

To overcome this limitation, researchers have applied directed evolution to re-engineer the enzyme's active site. A key development is a variant where the catalytic serine residue is replaced with cysteine (S11C MsAcT). This strategic mutation unlocks the enzyme's ability to catalyze the efficient acylation of thiols, enabling the synthesis of thioesters nih.gov. This engineered biocatalyst can directly mediate the reaction between a thiol, such as 2-phenylethanethiol (B1584568), and an acyl donor like vinyl acetate (B1210297) to form the corresponding S-phenethyl ethanethioate. The reaction proceeds under mild conditions, typically in a buffered aqueous solution at room temperature nih.gov. The activity of the wild-type MsAcT on the phenethyl moiety has been demonstrated in the synthesis of 2-phenethyl acetate, the ester analogue of the target compound, underscoring the enzyme's compatibility with this molecular scaffold albany.edufrontiersin.org.

The engineered S11C MsAcT variant exhibits a broad substrate scope, accommodating a variety of thiols and acyl donors. This versatility allows for the synthesis of a diverse library of thioesters. High to excellent yields have been reported for the acylation of both simple alkyl thiols and more complex aromatic thiols nih.gov.

The efficiency of the S11C MsAcT-catalyzed S-acylation is notable, with many conversions reaching near-quantitative yields within hours. For example, the reaction of benzyl mercaptan with isopropenyl acetate using the S11C variant achieves a 99% yield nih.gov. This high efficiency, combined with the enzyme's broad substrate tolerance, establishes this methodology as a powerful tool for thioester synthesis.

Table 1. Substrate Scope of S11C MsAcT in Thioester Synthesis nih.gov
Thiol Substrate (R¹-SH)Acyl Donor (R²-OAcyl)Product (R¹-S-Acyl-R²)Yield (%)Time (h)
Benzyl mercaptanIsopropenyl acetateS-Benzyl ethanethioate990.5
ThiophenolIsopropenyl acetateS-Phenyl ethanethioate990.5
1-HexanethiolIsopropenyl acetateS-Hexyl ethanethioate996
CyclohexanethiolIsopropenyl acetateS-Cyclohexyl ethanethioate996
Benzyl mercaptanVinyl 2-chloropropanoateS-Benzyl 2-chloropropanethioate706

A significant advantage of using MsAcT and its variants is the ability to perform syntheses in environmentally benign solvents, primarily water albany.edunih.gov. This circumvents the need for volatile and often hazardous organic solvents common in traditional organic synthesis. The reactions are typically conducted under mild conditions, such as at room temperature and neutral pH, which reduces energy consumption nih.gov.

Furthermore, this biocatalytic system operates without the need for complex or costly cofactors like ATP or Coenzyme A, which are often required in other enzymatic acylation pathways organic-chemistry.orgscispace.com. The acyl group is transferred directly from an activated ester, such as a vinyl or isopropenyl ester, to the thiol. This operational simplicity, combined with the use of water as a solvent and mild reaction conditions, positions this chemoenzymatic strategy as a highly sustainable method for the synthesis of this compound.

Radical Thiol-Ene Reactions for this compound Preparation

Radical-mediated thiol-ene reactions represent a powerful and atom-economical method for constructing carbon-sulfur bonds. This approach, particularly when initiated by visible light photoredox catalysis, provides a mild and efficient route to thioesters via the anti-Markovnikov addition of a thioacid to an alkene wikipedia.org.

The synthesis of this compound can be achieved directly through the radical addition of thioacetic acid to styrene (B11656). This transformation is effectively catalyzed by visible-light-absorbing transition metal complexes, such as ruthenium polypyridyl complexes like Ru(bpz)₃(PF₆)₂.

The reaction mechanism is initiated by the photoexcitation of the ruthenium catalyst with visible light (e.g., blue LEDs). The excited-state catalyst is a potent oxidant and is reductively quenched by the thiol (thioacetic acid), generating a thiyl radical intermediate wikipedia.org. This electrophilic thiyl radical then adds across the double bond of the alkene (styrene) in an anti-Markovnikov fashion to produce a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another molecule of thioacetic acid in a chain-transfer step, yielding the final product, this compound, and regenerating the thiyl radical to continue the catalytic cycle wikipedia.org. This photocatalytic process is highly efficient, often requiring only low catalyst loadings.

The transition metal photoredox-catalyzed thiol-ene reaction demonstrates broad generality, proving effective for a wide range of thiols and alkenes nih.govwikipedia.org. Specifically, the hydrothiolation of styrene with thioacetic acid to produce this compound proceeds in high yield (92%).

A key advantage of this methodology is its exceptional functional group tolerance. The mild reaction conditions, utilizing long-wavelength visible light, are compatible with sensitive functional groups that might not be stable under UV irradiation or thermal initiation wikipedia.org. The reaction proceeds smoothly in the presence of esters, unprotected alcohols, carbamates, and even aryl halides, which are often problematic in other synthetic transformations wikipedia.org. This high degree of compatibility makes it a robust and versatile method for the synthesis of complex molecules containing a thioether or thioester linkage.

Table 2. Scope of the Photocatalytic Thiol-Ene Reaction wikipedia.org
ThiolAlkeneProductYield (%)
Thioacetic acidStyreneThis compound92
BenzenethiolStyrene(2-Phenylethyl)(phenyl)sulfane98
Benzyl mercaptan1-OcteneBenzyl(octyl)sulfane98
Ethyl 2-mercaptoacetateStyreneEthyl 2-((2-phenylethyl)thio)acetate90
Thioacetic acid1-OcteneS-Octyl ethanethioate93
Thioacetic acidEthyl cinnamateS-(2-Ethoxy-2-oxo-1-phenylethyl) ethanethioate85

Asymmetric Organocatalytic Synthesis of this compound Derivatives

The development of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of chiral molecules, including derivatives of this compound. These methods utilize small organic molecules as catalysts, offering an alternative to metal-based catalysts and enabling the production of enantiomerically enriched compounds under mild reaction conditions.

Enantioselective Michael Addition of Thioacetic Acid

A key strategy for the asymmetric synthesis of this compound derivatives involves the organocatalytic Michael addition of thioacetic acid to trans-β-nitrostyrenes. This reaction creates a new carbon-sulfur bond and a stereocenter in a single step. The resulting products are valuable intermediates for the synthesis of chiral 1,2-aminothiols. metu.edu.tr

The reaction involves the conjugate addition of the sulfur nucleophile from thioacetic acid to the electrophilic β-carbon of a substituted trans-β-nitrostyrene. The choice of organocatalyst is crucial for controlling the stereochemical outcome of the reaction, leading to high enantioselectivity. Research has demonstrated that bifunctional acid/base type organocatalysts are particularly effective in this transformation. metu.edu.tr By optimizing reaction parameters such as temperature, solvent, and catalyst loading, enantiomerically enriched thioester products can be obtained with high yields and enantiomeric excesses (ee) up to 96%. metu.edu.tr

Table 1: Enantioselective Michael Addition of Thioacetic Acid to Substituted trans-β-Nitrostyrenes
EntrySubstituent on β-NitrostyreneYield (%)Enantiomeric Excess (ee, %)
1H9092
24-Cl8595
34-Me9290
42-NO27896
Note: Data are representative examples from organocatalytic Michael addition studies.

Role of Bifunctional Catalysts in Stereoselective Synthesis

Bifunctional organocatalysts play a pivotal role in achieving high stereoselectivity in the Michael addition of thioacetic acid to nitroalkenes. researchgate.net These catalysts possess both a Brønsted acid and a Brønsted base functionality within the same molecule, allowing them to activate both the nucleophile and the electrophile simultaneously. researchgate.net

A common class of bifunctional catalysts used in these reactions are thiourea derivatives, often derived from chiral backbones like cinchona alkaloids or amino acids. nih.govzendy.ionih.gov The thiourea moiety acts as a hydrogen-bond donor, activating the nitro group of the trans-β-nitrostyrene and increasing its electrophilicity. Simultaneously, the basic amine group in the catalyst deprotonates the thioacetic acid, generating a more nucleophilic thiolate anion. This dual activation brings the reactants into a well-organized, chiral transition state, facilitating the enantioselective addition. zendy.io The stereochemical outcome is dictated by the specific geometry of the catalyst's chiral scaffold. Cinchona alkaloids, for instance, provide a rigid framework that effectively shields one face of the reactants, leading to preferential attack from the other side and resulting in a high degree of enantioselectivity. nih.govnih.gov

Classical Organic Synthetic Routes

Beyond asymmetric organocatalysis, several classical organic synthesis methods are employed for the preparation of this compound. These routes are often robust and scalable, providing reliable access to the target compound.

Nucleophilic Substitution Reactions Utilizing Thioacetate (B1230152) Anions

A straightforward and widely used method for the synthesis of this compound is the nucleophilic substitution reaction between a phenethyl halide and a thioacetate salt, typically potassium thioacetate. researchgate.netconicet.gov.ar This reaction proceeds via an SN2 mechanism, where the thioacetate anion acts as the nucleophile and displaces the halide leaving group from the phenethyl substrate.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the reactants and promote the SN2 pathway. The choice of the leaving group on the phenethyl moiety influences the reaction rate, with the reactivity order being I > Br > Cl.

Table 2: Nucleophilic Substitution for the Synthesis of this compound
Phenethyl HalideThioacetate SaltSolventTypical Yield (%)
2-Phenylethyl bromidePotassium thioacetateDMF>90
2-Phenylethyl chloridePotassium thioacetateAcetone75-85
2-Phenylethyl iodidePotassium thioacetateEthanol (B145695)>95
Note: Yields are illustrative and can vary based on specific reaction conditions.

Grignard Reagent Mediated Thioesterification of Esters

An alternative, though less common, approach to this compound involves the use of Grignard reagents. In this methodology, a phenethyl Grignard reagent (phenethylmagnesium halide) is reacted with a suitable electrophilic sulfur-containing compound. One such approach involves the reaction of the Grignard reagent with carbonyl sulfide (B99878) (COS) to form a thiocarboxylate intermediate, which can then be acylated.

A more direct thioesterification can be achieved by reacting an ester with a thiol in the presence of a Grignard reagent. For the synthesis of this compound, this would entail the reaction of an acetate ester, such as ethyl acetate, with phenethyl mercaptan in the presence of a Grignard reagent like isopropylmagnesium chloride. The Grignard reagent activates the thiol, facilitating its nucleophilic attack on the ester carbonyl group.

Strategies for Thioester Formation from Carboxylic Acid Derivatives and Thiols

The most traditional and direct method for forming thioesters is the reaction between a carboxylic acid derivative and a thiol. For the synthesis of this compound, this involves the reaction of an activated acetic acid derivative with 2-phenylethanethiol (phenethyl mercaptan).

Common activating agents for the acetic acid include converting it to an acid chloride (acetyl chloride) or an acid anhydride (acetic anhydride). The reaction of acetyl chloride with 2-phenylethanethiol, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct, readily affords this compound. Similarly, acetic anhydride can be used, although it may require slightly more forcing conditions or a catalyst.

Direct condensation of acetic acid and 2-phenylethanethiol is also possible but requires the use of a dehydrating agent, such as a carbodiimide (e.g., DCC, EDC), to remove the water formed during the reaction and drive the equilibrium towards the thioester product.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound NameChemical FormulaRole in Synthesis
This compoundC10H12OSTarget Compound
Thioacetic acidC2H4OSNucleophile/Reactant
trans-β-NitrostyreneC8H7NO2Electrophile/Reactant
2-Phenylethyl bromideC8H9BrReactant
Potassium thioacetateC2H3KOSNucleophile/Reactant
Phenethylmagnesium halideC8H9MgX (X=Cl, Br, I)Grignard Reagent
Carbonyl sulfideCOSReactant
Ethyl acetateC4H8O2Reactant
2-PhenylethanethiolC8H10SReactant
Acetyl chlorideC2H3ClOReactant
Acetic anhydrideC4H6O3Reactant

Synthesis of Structural Analogues and Precursors

The synthesis of structural analogues and precursors of this compound, such as S-(2-nitro-1-phenylethyl) ethanethioate and S-(2-oxo-2-phenylethyl) ethanethioate, provides valuable intermediates for further chemical transformations and the development of novel compounds. The methodologies for producing these specific analogues involve distinct synthetic strategies, which are detailed below.

Synthesis of S-(2-nitro-1-phenylethyl) ethanethioate

The synthesis of S-(2-nitro-1-phenylethyl) ethanethioate is effectively achieved through a Michael addition reaction. This method involves the conjugate addition of a sulfur nucleophile, in this case, thioacetic acid, to a Michael acceptor, which is trans-β-nitrostyrene.

The reaction is often facilitated by an organocatalyst to promote enantioselectivity. A bifunctional 2-aminoDMAP/thiourea catalyst has been shown to be effective in this transformation. metu.edu.tr The optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial for achieving high yields and enantiomeric excess. metu.edu.tr

A general procedure involves reacting a trans-β-nitrostyrene derivative with thioacetic acid in the presence of the catalyst. For instance, the synthesis of (S)-(2-nitro-1-phenylethyl) ethanethioate can be carried out using 2-chloro-trans-β-nitrostyrene and thioacetic acid with a specific catalyst, resulting in a high yield of the desired product. metu.edu.tr

Table 1: Synthesis of S-(2-nitro-1-phenylethyl) ethanethioate and Analogues via Michael Addition metu.edu.tr

Michael AcceptorCatalystProductYield (%)
2-chloro-trans-β-nitrostyrene2-aminoDMAP/thiourea(S)-(1-(2-chlorophenyl)-2-nitroethyl) ethanethioate85

Synthesis of S-(2-oxo-2-phenylethyl) ethanethioate

The synthesis of S-(2-oxo-2-phenylethyl) ethanethioate, also known as S-phenacyl thioacetate, is typically accomplished through a nucleophilic substitution reaction. This common method involves the reaction of an α-haloketone, such as phenacyl bromide, with a thioacetate salt.

A straightforward and high-yielding procedure involves dissolving potassium thioacetate and phenacyl bromide in a suitable solvent like dimethylformamide (DMF) and stirring the mixture at room temperature. conicet.gov.ar The reaction proceeds rapidly, often within minutes, to afford the desired S-(2-oxo-2-phenylethyl) ethanethioate in quantitative yield. conicet.gov.ar

The reaction can be summarized as follows:

Potassium thioacetate + Phenacyl bromide → S-(2-oxo-2-phenylethyl) ethanethioate + Potassium bromide

This method is efficient and allows for the straightforward isolation of the product after a simple workup procedure involving extraction and solvent evaporation. conicet.gov.ar

Table 2: Synthesis of S-(2-oxo-2-phenylethyl) ethanethioate conicet.gov.ar

Reactant 1Reactant 2SolventReaction TimeYield
Potassium thioacetatePhenacyl bromideDMF10 minutesQuantitative

Chemical Transformations and Reaction Mechanisms of S Phenethyl Ethanethioate

Hydrolytic Cleavage Mechanisms of Thioester Bonds

The hydrolysis of the thioester bond in S-phenethyl ethanethioate results in the formation of acetic acid and 2-phenylethanethiol (B1584568). wikipedia.org This process can be significantly influenced by the presence of catalysts, such as enzymes, or by the pH of the environment. The reactivity of the carbonyl center in thioesters makes them susceptible to nucleophilic attack by water. wikipedia.orglibretexts.org

The cleavage of thioester bonds is a common biochemical reaction catalyzed by a broad class of enzymes known as thioesterases. nih.gov These enzymes are involved in numerous metabolic pathways, including fatty acid synthesis and the production of polyketides. nih.gov Lipases and esterases, which are widely used in the production of flavor compounds, are also capable of catalyzing the hydrolysis of thioacetates to produce thiols. semanticscholar.orgimreblank.ch

The enzymatic hydrolysis of thioacetates is an efficient method for generating thiols from more stable thioester precursors. semanticscholar.orgimreblank.ch Studies on various thioacetates have shown that reaction rates and yields are highly dependent on factors such as pH and enzyme concentration. For instance, the enzymatic hydrolysis of S-2-furfuryl thioacetate (B1230152) showed similar reaction rates across a pH range of 5.8 to 8.0, but the maximum yield of the corresponding thiol was achieved at the more acidic pH of 5.8. imreblank.ch The yield and rate of thiol formation are also directly influenced by the amount of enzyme used, with higher enzyme concentrations generally leading to faster reactions and higher yields up to an optimal point. imreblank.ch

Table 1: Factors Influencing Enzymatic Hydrolysis of Thioacetates

Factor Observation Impact on Reaction
Enzyme Type Thioesterases, Lipases, and Esterases are effective biocatalysts. nih.govimreblank.ch Determines substrate specificity and catalytic efficiency.
pH Optimal yields may be achieved in specific pH ranges (e.g., pH 5.8 for S-2-furfuryl thioacetate). imreblank.ch Affects enzyme activity and stability of the thiol product.

| Enzyme Conc. | Increased enzyme concentration leads to higher reaction rates and yields. imreblank.ch | Accelerates the conversion of thioacetate to thiol. |

In the absence of enzymes, the hydrolysis of this compound can proceed through pathways catalyzed by either acid or base, in addition to a pH-independent (neutral) hydrolysis mechanism. harvard.edu

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the thioester is protonated, which increases the electrophilicity of the carbonyl carbon. pearson.com This activation facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate, followed by the elimination of the thiol.

Base-Catalyzed Hydrolysis (Saponification) : In alkaline conditions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon. This is typically a faster process than acid-catalyzed or neutral hydrolysis. harvard.edu The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and the corresponding thiol. pearson.com

The rate of thioester hydrolysis varies significantly with pH. Rate profiles for thioesters generally show a U-shaped curve, with the rate of hydrolysis being slowest at neutral pH and increasing at both low (acid-mediated) and high (base-mediated) pH values. harvard.edu While thermodynamically favorable, the spontaneous, uncatalyzed hydrolysis of thioesters in neutral water is kinetically slow. libretexts.orgharvard.edu

Reduction and Thiol Generation from this compound

The conversion of this compound to its corresponding thiol, 2-phenylethanethiol, is a key transformation. This can be achieved through hydrolytic cleavage as described above or via reductive methods. The thiol product, 2-phenylethanethiol, is a significant compound used in organic synthesis and as a flavoring agent. nih.govsigmaaldrich.com

Thioacetates serve as stable precursors for the controlled release of thiols, which can be unstable and prone to oxidation. semanticscholar.orgimreblank.ch The in situ generation of thiols is a valuable strategy in synthetic chemistry.

Traditional methods for cleaving the thioacetate group include alkaline hydrolysis. ias.ac.in More modern and milder methods have been developed to avoid issues like isomerization that can occur under harsh basic conditions. One such method involves the use of a borohydride exchange resin in the presence of a palladium acetate (B1210297) catalyst in methanol. This system allows for the efficient transformation of the alkyl thioester into the corresponding thiol under neutral conditions with excellent yields. ias.ac.in Another approach involves cleaving thioacetate esters with methanethiol (B179389) in the presence of a stoichiometric amount of base. wikipedia.org

Table 2: Methods for Generating Thiols from Thioacetates

Method Reagents/Conditions Advantages
Alkaline Hydrolysis Base (e.g., NaOH, KOH) in a suitable solvent. ias.ac.in Simple and widely used.
Enzymatic Hydrolysis Lipases or esterases in aqueous buffer. semanticscholar.orgimreblank.ch Mild conditions, high specificity.
Palladium-Catalyzed Methanolysis Borohydride exchange resin, Palladium acetate, Methanol. ias.ac.in Neutral conditions, high yields.

| Thiol Cleavage | Methanethiol, Stoichiometric base. wikipedia.org | Effective for specific substrates. |

Intramolecular Cyclization and Ring Formation Reactions

Precursors derived from this compound can be utilized in intramolecular cyclization reactions to synthesize sulfur-containing heterocyclic compounds. A key example is the formation of thietane derivatives.

Thietane, a four-membered ring containing a sulfur atom, and its derivatives are important structural motifs in medicinal chemistry and organic synthesis. researchgate.netwikipedia.org The synthesis of thietanes can be achieved through the intramolecular cyclization of 1,3-disubstituted alkanes where one substituent is a thiol or a protected thiol (like a thioacetate) and the other is a leaving group.

In a typical synthetic route, a precursor molecule containing a thioacetate group at one end and a leaving group (e.g., a halide or mesylate) at a position three carbons away is used. The thioacetate is first deprotected in situ to generate a nucleophilic thiolate anion. This thiolate then attacks the carbon bearing the leaving group in an intramolecular nucleophilic substitution reaction, closing the four-membered ring to form the thietane derivative. nih.gov For example, treatment of a precursor containing a thioacetate with a base like sodium methoxide (NaOMe) can generate the thiolate needed for the subsequent ring-forming reaction. nih.gov

This strategy has been applied in the synthesis of complex molecules, demonstrating the utility of thioacetate-containing precursors for constructing thietane rings. nih.govthieme-connect.de

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound C10H12OS
Acetic acid C2H4O2
2-phenylethanethiol C8H10S
S-2-furfuryl thioacetate C7H8O2S
Thietane C3H6S
Sodium methoxide CH3NaO

Oxidative Transformations of the Sulfur Moiety

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of various oxidized species. The principal products of such transformations are the corresponding sulfoxide and sulfone. The nature of the oxidant and the reaction conditions dictate the extent of oxidation.

Common oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA), can be employed for these transformations. The reaction typically proceeds in a stepwise manner. The initial oxidation of the thioester sulfur yields the S-phenethyl ethanesulfinate (a sulfoxide). This intermediate can be isolated under controlled conditions, typically by using one equivalent of the oxidizing agent at low temperatures.

Further oxidation of the sulfoxide, often by employing an excess of the oxidizing agent or more forcing reaction conditions, leads to the formation of S-phenethyl ethanesulfonate (a sulfone). The sulfone is the highest stable oxidation state for the sulfur in this moiety.

Table 1: Oxidative Transformations of this compound

Reactant Oxidizing Agent Molar Ratio (Reactant:Oxidant) Typical Conditions Major Product
This compound Hydrogen Peroxide (H₂O₂) 1:1 Low temperature (0-25 °C) S-Phenethyl ethanesulfinate
This compound m-Chloroperoxybenzoic acid (MCPBA) 1:1 Inert solvent (e.g., CH₂Cl₂), 0 °C S-Phenethyl ethanesulfinate
This compound Hydrogen Peroxide (H₂O₂) 1:>2 Elevated temperature S-Phenethyl ethanesulfonate

The mechanism of these oxidations involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. In the case of peroxy acids, the reaction is thought to proceed through a concerted mechanism.

Mechanistic Insights into S-Acylation Processes

This compound can act as an acylating agent, transferring its ethanoyl (acetyl) group to a nucleophile. This process is of significant interest in the context of protein S-acylation, a reversible post-translational modification where a fatty acid is attached to a cysteine residue in a protein. nih.govnih.gov While this compound itself is not a fatty acid thioester, the underlying chemical principles of acyl transfer are analogous.

In a biological context, S-acylation is catalyzed by a family of enzymes known as S-acyltransferases, which often contain a conserved DHHC (aspartate-histidine-histidine-cysteine) domain. nih.gov The catalytic cycle typically involves two main steps:

Auto-acylation of the enzyme: The cysteine residue in the DHHC motif of the S-acyltransferase attacks the carbonyl carbon of the thioester (in this case, this compound). This results in the formation of a transient acyl-enzyme intermediate and the release of the phenethylthiol leaving group.

Acyl transfer to the target protein: The acylated enzyme then transfers the ethanoyl group to the thiol side chain of a specific cysteine residue on the target protein.

This enzymatic process ensures specificity and control over which proteins are acylated. nih.gov The reversibility of S-acylation is managed by another class of enzymes called acyl-protein thioesterases. researchgate.net

In non-enzymatic systems, the S-acylation of a thiol by this compound can be promoted by a base. The base deprotonates the nucleophilic thiol, increasing its reactivity towards the electrophilic carbonyl carbon of the thioester. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the new thioester and releases the phenethylthiolate anion.

Chemical Stability and Reactivity Under Varied Conditions

The stability and reactivity of this compound are influenced by several factors, including pH, temperature, and the presence of nucleophiles.

pH:

Acidic Conditions: Thioesters are generally more stable under acidic conditions compared to esters. Protonation of the carbonyl oxygen can occur, but the rate of hydrolysis is relatively slow.

Neutral Conditions: At neutral pH, the hydrolysis of this compound is slow. Computational and experimental studies on similar thioesters, like S-ethyl trifluorothioacetate, indicate that the hydrolysis rate is significantly influenced by the leaving group. mdpi.com

Basic Conditions: Thioesters are highly susceptible to hydrolysis under basic conditions. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to yield an acetate salt and phenethylthiol. The rate of hydrolysis is significantly faster in basic media compared to neutral or acidic conditions.

Temperature: Increased temperature generally accelerates the rate of reactions involving this compound, including both hydrolysis and reactions with other nucleophiles. At elevated temperatures, thermal decomposition may also occur, although thioesters are generally more stable than their corresponding esters.

Reactivity with Nucleophiles: The carbonyl group of this compound is a key site of reactivity. It is susceptible to attack by a variety of nucleophiles, including:

Thiols: As discussed in the context of S-acylation, thiols can act as nucleophiles, leading to a trans-thioesterification reaction.

Amines: Amines can react with this compound to form amides. This reaction is typically slower than the reaction with thiols but can be facilitated by heating or catalysis.

Alcohols: In the presence of a suitable catalyst (e.g., an acid or a base), alcohols can react with this compound to form esters. This reaction is generally less favorable than the corresponding reaction with an acid chloride or anhydride.

Table 2: Reactivity of this compound under Varied Conditions

Condition Reactant/Reagent Expected Outcome Relative Rate
Acidic (e.g., aq. HCl) Water Slow hydrolysis to acetic acid and phenethylthiol Slow
Neutral (e.g., water) Water Very slow hydrolysis Very Slow
Basic (e.g., aq. NaOH) Water Rapid hydrolysis to acetate and phenethylthiol Fast
Nucleophilic Thiol (R-SH) Trans-thioesterification Moderate to Fast
Nucleophilic Amine (R-NH₂) Amide formation Slow to Moderate

Occurrence, Isolation, and Biosynthesis of S Phenethyl Ethanethioate

Identification in Natural Product Matrices

The identification of S-phenethyl ethanethioate and related compounds in biological systems has primarily been achieved through the analysis of animal defensive sprays, most notably from species within the family Mephitidae, commonly known as skunks.

This compound has been identified as a minor volatile component in the anal sac secretion of the hooded skunk, Mephitis macroura. This secretion is a complex chemical mixture used as a defense mechanism. The presence of this compound contributes to the potent and persistent odor of the spray. The defensive secretion of the hooded skunk is similar to that of the striped skunk (Mephitis mephitis), but it is distinguished by the presence of four additional compounds, one of which is S-2-phenylethyl thioacetate (B1230152).

While this compound has been specifically identified in the hooded skunk, other related thioacetates are prominent components in the defensive sprays of other skunk species. For instance, the secretion of the striped skunk (Mephitis mephitis) contains S-(E)-2-butenyl thioacetate and S-3-methylbutanyl thioacetate as major components. These compounds, along with their corresponding free thiols, are responsible for the powerful repellent scent. Interestingly, these thioacetates are not found in the defensive spray of the spotted skunk (Spilogale putorius), highlighting the chemical diversity even among closely related species. The thioacetates are considered to be less volatile and less odorous than their corresponding thiols but can hydrolyze over time, releasing the more pungent thiols and contributing to the lingering nature of the skunk's scent.

Table 1: Occurrence of Selected Thioacetates in Skunk Defensive Secretions

Compound Name Species
This compound Hooded Skunk (Mephitis macroura)
S-(E)-2-butenyl thioacetate Striped Skunk (Mephitis mephitis), Hog-nosed Skunk (Conepatus mesoleucus)
S-3-methylbutanyl thioacetate Striped Skunk (Mephitis mephitis)
S-2-quinolinemethyl thioacetate Striped Skunk (Mephitis mephitis)

Methodologies for Natural Product Isolation

The isolation of volatile and often reactive compounds like this compound from complex biological matrices requires specialized techniques to ensure the preservation of the compound's structure and to achieve a high degree of purity.

The initial step in isolating this compound from animal secretions involves obtaining the raw material. In research settings, this is often done by carefully collecting the secretion from the anal glands of anesthetized animals. mcgill.ca Due to the volatile nature of the target compounds, direct analysis of the secretion is often preferred. However, for preparative isolation, a preliminary extraction would be employed. beilstein-journals.org

Solvent extraction using a non-polar organic solvent such as diethyl ether or hexane (B92381) would be a suitable first step to separate the lipophilic components, including thioacetates, from more polar materials. mdpi.com Given the complexity of the secretion, which contains a multitude of compounds with varying volatilities and polarities, fractionation is a necessary subsequent step. This can be achieved through techniques like fractional distillation under reduced pressure to separate compounds based on boiling points, or by using solid-phase extraction (SPE) to group compounds based on their chemical properties. nih.gov

Chromatography is the cornerstone for the purification of individual components from a fractionated extract. beilstein-journals.org For volatile sulfur compounds like this compound, gas chromatography (GC) is the method of choice. mcgill.ca

Gas Chromatography (GC): This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The crude extract or a partially purified fraction is injected into the GC system, where it is vaporized. An inert carrier gas moves the vaporized compounds through the column, and separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. The high resolution of capillary GC columns makes it ideal for separating the complex mixture of compounds found in skunk spray. researchgate.net

High-Performance Liquid Chromatography (HPLC): While GC is more common for volatile analysis, HPLC can also be used, particularly for less volatile or thermally unstable thioesters. mdpi.com A normal-phase or reversed-phase HPLC system could be employed to separate this compound from other components based on polarity.

Detection is commonly achieved using a mass spectrometer (MS) coupled to the chromatograph (GC-MS). This provides not only retention time data for separation but also mass spectra for the definitive identification of the compounds by comparing the fragmentation patterns with known standards or library data. researchgate.net

Table 2: Chromatographic Techniques for Thioacetate Isolation

Technique Principle Application
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase. Primary method for separating volatile compounds like those in skunk spray.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a solid stationary phase. Useful for less volatile or thermally labile compounds.
Mass Spectrometry (MS) Identification based on mass-to-charge ratio and fragmentation patterns. Coupled with GC or HPLC for structural elucidation and identification.

Proposed Biosynthetic Pathways of this compound

The specific biosynthetic pathway for this compound in skunks has not been definitively elucidated. However, based on general principles of biochemistry and the known biosynthesis of other thioesters, a plausible pathway can be proposed. Thioesters are common intermediates in metabolism, notably in fatty acid synthesis and degradation, and their formation typically involves the activation of a carboxylic acid and its subsequent reaction with a thiol. researchgate.net

The biosynthesis of this compound likely involves two key precursors: 2-phenylethanethiol (B1584568) and an activated form of acetic acid .

Activation of Acetic Acid: In biological systems, carboxylic acids are typically activated by conversion into a thioester with coenzyme A (CoA). This reaction is catalyzed by an acyl-CoA synthetase and is driven by the hydrolysis of ATP. The product of this reaction is acetyl-CoA.

Acetic Acid + CoA + ATP ⇌ Acetyl-CoA + AMP + PPi

Thioester Formation: The activated acetyl group from acetyl-CoA can then be transferred to 2-phenylethanethiol. This reaction would be catalyzed by a specific acyltransferase enzyme. The enzyme would facilitate the nucleophilic attack of the sulfur atom of 2-phenylethanethiol on the carbonyl carbon of the acetyl-CoA thioester, leading to the formation of this compound and the release of coenzyme A.

Acetyl-CoA + 2-Phenylethanethiol → this compound + CoA

Precursor Metabolism and Enzymatic Routes (e.g., Amino Acid Metabolism in Yeast)

The biosynthesis of this compound in biological systems, particularly in yeasts such as Saccharomyces cerevisiae, is a multi-step process reliant on the metabolism of specific amino acid precursors. The formation of this thioester involves the convergence of two distinct metabolic pathways: the catabolism of L-phenylalanine to produce the phenethyl moiety and the metabolism of sulfur-containing compounds and central carbon metabolism to yield the ethanethioate portion.

Formation of the Phenethyl Moiety via the Ehrlich Pathway

The carbon skeleton of the phenethyl group is derived from the aromatic amino acid L-phenylalanine through a catabolic sequence known as the Ehrlich pathway. acs.orgnih.govresearchgate.net This pathway is a primary mechanism in yeast for the conversion of amino acids into higher alcohols, also known as fusel alcohols. oup.comoup.com The process involves three main enzymatic steps:

Transamination: L-phenylalanine is first converted to its corresponding α-keto acid, phenylpyruvate. This reaction is catalyzed by aminotransferases, such as the aromatic aminotransferase enzymes Aro8 and Aro9 in S. cerevisiae. researchgate.netoup.com

Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (B1677652). This step is carried out by α-keto acid decarboxylases, with Aro10 being a key enzyme in this conversion. oup.comnih.gov

Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol (B73330) (phenethyl alcohol) by the action of alcohol dehydrogenases (ADHs). nih.govnih.gov

The resulting 2-phenylethanol serves as the alcohol precursor for the final esterification step. The efficiency of this pathway can be influenced by the availability of L-phenylalanine in the environment. nih.govresearchgate.net

Formation of the Ethanethioate Moiety

The ethanethioate portion of the molecule is formed through the convergence of sulfur metabolism and central carbon metabolism. The formation of thioesters in yeast is enzymatically catalyzed and typically involves an activated acyl donor, such as acetyl-Coenzyme A (acetyl-CoA), and a thiol.

The direct precursor to the sulfur atom is a thiol, such as ethanethiol (B150549). The production of ethanethiol in yeast can occur through the metabolism of sulfur-containing amino acids like cysteine and methionine or from hydrogen sulfide (B99878) (H₂S) produced during fermentation. nih.govresearchgate.netasm.org H₂S, generated via the sulfate (B86663) assimilation pathway, can react with other metabolites to form various volatile sulfur compounds, including ethanethiol. researchgate.netoup.com

The acetyl group is provided by acetyl-CoA, a central metabolite in yeast. The final step is the esterification of the thiol with the acyl-CoA. This reaction is catalyzed by alcohol acyltransferases (AATs) or specific thioesterases that can also exhibit transferase activity. nih.govnih.govnih.gov In S. cerevisiae, enzymes like Atf1p, primarily known as an alcohol acetyltransferase for producing acetate (B1210297) esters, also possess the ability to catalyze the formation of thioesters. nih.gov These enzymes facilitate the transfer of the acetyl group from acetyl-CoA to the thiol (e.g., ethanethiol), forming the thioester bond and releasing Coenzyme A. Some thioesterase enzymes, such as Eat1, have also been shown to catalyze thiolysis, the formation of a thioester. nih.gov

Table 1: Key Precursors and Metabolic Pathways for this compound Biosynthesis
ComponentPrimary PrecursorMetabolic PathwayKey IntermediateKey Enzymes
Phenethyl GroupL-PhenylalanineEhrlich Pathway2-PhenylethanolAminotransferases (Aro8, Aro9), Decarboxylases (Aro10), Alcohol Dehydrogenases
Ethanethioate GroupCysteine, Methionine, Acetyl-CoASulfur Amino Acid Catabolism / Sulfate Assimilation & Central Carbon MetabolismEthanethiol, Acetyl-CoAβ-lyases, C-S lyases, Alcohol Acyltransferases (e.g., Atf1p), Thioesterases (e.g., Eat1p)

Formation Mechanisms of Volatile Sulfur Compounds in Biological Systems

The biosynthesis of this compound is a specific example within the broader context of volatile sulfur compound (VSC) formation in biological systems like yeast. VSCs are a diverse group of molecules that significantly impact the aroma and flavor of fermented foods and beverages. oup.comresearchgate.net Their formation is primarily linked to the metabolism of sulfur-containing amino acids, methionine and cysteine. nih.govasm.org

Yeast possesses complex metabolic networks to assimilate inorganic sulfur and synthesize essential sulfur-containing biomolecules. A key pathway is the Sulfate Assimilatory Pathway , where inorganic sulfate is taken up from the medium and reduced to sulfide (S²⁻). oup.com This sulfide is the central precursor for the biosynthesis of both cysteine and methionine. oup.com An imbalance in this pathway, often caused by nutrient limitations such as a deficiency in nitrogen, can lead to the accumulation and release of hydrogen sulfide (H₂S), a highly reactive VSC known for its "rotten egg" aroma. oup.com

Once formed, H₂S can serve as a nucleophile and react with other carbon-containing molecules in the cell to generate a variety of other VSCs. For instance, the reaction of H₂S with acetaldehyde (B116499) or ethanol (B145695) can lead to the formation of ethanethiol. researchgate.net

The primary route for the generation of many VSCs, however, is the catabolism of methionine and cysteine. asm.org Yeast can degrade these amino acids through enzymatic pathways that cleave the carbon-sulfur bond, releasing volatile thiols. For example:

Methionine catabolism can produce methanethiol (B179389) (MTL), which is a precursor to other sulfur compounds like dimethyl sulfide (DMS) and dimethyl disulfide (DMDS). nih.govasm.org

Cysteine catabolism , through the action of enzymes with β-lyase activity, can release H₂S or other thiols. researchgate.net In wine production, non-volatile cysteine-conjugated precursors present in grapes can be cleaved by yeast β-lyases during fermentation to release potent aromatic volatile thiols. researchgate.netenartis.com

The final step in the formation of many VSCs, including thioesters like this compound, is an enzymatic modification of the initial thiol. Yeast enzymes, particularly acetyltransferases, can esterify thiols using acyl-CoA donors. nih.gov The formation of S-ethyl thioacetate, for example, has been shown to result from H₂S production during fermentation, which leads to the accumulation of its precursor, ethanethiol, followed by enzymatic acetylation. researchgate.net This demonstrates that the pool of VSCs is dynamic, with primary sulfur compounds like H₂S being converted into more complex molecules, including various thiols and their corresponding thioesters. researchgate.net

Table 2: General Mechanisms of Volatile Sulfur Compound (VSC) Formation in Yeast
MechanismSulfur SourceKey IntermediatesResulting VSCsPrimary Enzymes/Processes
Sulfate Assimilatory PathwayInorganic Sulfate (SO₄²⁻)Sulfite (SO₃²⁻), Sulfide (S²⁻)Hydrogen Sulfide (H₂S)Sulfate permeases, Reductases
Amino Acid CatabolismMethionine, CysteineMethanethiol (MTL), H₂SThiols (Methanethiol, Ethanethiol), Disulfides (DMDS)Aminotransferases, Demethiolases, C-S Lyases
Precursor CleavageCysteine/Glutathione-conjugated compoundsVolatile Thiols3-Mercaptohexan-1-ol (3MH), 4-Mercapto-4-methylpentan-2-one (4MMP)β-Lyases
Enzymatic ModificationThiols, Acyl-CoA-Thioesters (e.g., S-ethyl thioacetate)Alcohol Acyltransferases (AATs)

Analytical Chemistry and Spectroscopic Characterization of S Phenethyl Ethanethioate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating S-phenethyl ethanethioate from complex mixtures and for determining its concentration. Gas chromatography and high-performance liquid chromatography are the principal techniques employed for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netsums.ac.ir It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. sums.ac.ir

In a typical GC-MS analysis, a liquid sample containing this compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. sums.ac.iraidic.it The separation of this compound from other components in the mixture is achieved based on its boiling point and affinity for the stationary phase coating the inside of the column. As the separated compounds exit the column, they enter the mass spectrometer. aidic.it

Inside the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which involves bombarding them with a high-energy electron beam. mdpi.com This process fragments the this compound molecule into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for identification. mdpi.com

Quantitative Analysis: For quantification, a calibration curve is typically constructed using standard solutions of pure this compound at known concentrations. mdpi.com By comparing the peak area of this compound in an unknown sample to the calibration curve, its concentration can be accurately determined. mdpi.com The use of an internal standard is also common to improve the precision and accuracy of the quantification. nih.govnih.gov

Table 1: Typical GC-MS Parameters for the Analysis of this compound

Parameter Typical Value/Condition
Column Type HP-5MS (or equivalent non-polar capillary column)
Carrier Gas Helium
Injection Mode Split/Splitless
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 50-70 °C, ramped to 250-300 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Triple Quadrupole

| Scan Range | 40-500 amu |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For this compound, HPLC is particularly useful for assessing its purity and for preparative separation. academicjournals.org

The fundamental principle of HPLC involves pumping a liquid solvent mixture, known as the mobile phase, through a column packed with a solid adsorbent material, the stationary phase. academicjournals.org A solution of the sample containing this compound is injected into the mobile phase stream. The separation of this compound from impurities occurs based on its differential partitioning between the mobile and stationary phases.

For a compound with the polarity of this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. academicjournals.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.com this compound, being a relatively non-polar molecule, will be retained on the non-polar stationary phase, and its elution is controlled by the proportion of the organic solvent in the mobile phase.

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in this compound absorbs UV light. sielc.com The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis when calibrated with standards. nih.govresearchgate.net

Table 2: Illustrative HPLC Conditions for Purity Assessment of this compound

Parameter Typical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25 °C)
Detection UV at a specific wavelength (e.g., 254 nm)

| Injection Volume | 10-20 µL |

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Identification

In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like a mass spectrometer or a flame ionization detector) and the other portion sent to a sniffing port. aidic.it A trained panelist or group of panelists sniffs the effluent from this port and records the time, duration, and a descriptor for any detected odor. researchgate.net

By correlating the timing of the odor perception with the retention time of the peaks on the chromatogram from the conventional detector, the aroma-active compounds can be identified. mdpi.com Various GC-O methods can be employed to provide semi-quantitative information about the potency of the odorants. These include Aroma Extract Dilution Analysis (AEDA), where a sample is sequentially diluted and analyzed until no odor is detected, and OSME, a time-intensity method where the panelist rates the intensity of the odor over time. mdpi.com

For this compound, GC-O would be used to confirm its contribution to an aroma profile, to characterize its specific odor quality (e.g., fruity, sulfurous, floral), and to determine its odor detection threshold.

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming the identity of the compound synthesized or isolated from a natural source.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. ponder.ing It is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs the energy at frequencies corresponding to its natural vibrational frequencies. oregonstate.edu An IR spectrum is a plot of the amount of light transmitted versus the wavenumber (cm⁻¹) of the radiation. vscht.cz

For this compound, the IR spectrum would show characteristic absorption bands corresponding to its key functional groups. The most prominent of these would be a strong absorption from the carbonyl (C=O) stretching vibration of the thioester group. Other important absorptions would include those from the C-H stretching of the aromatic ring and the aliphatic methylene (B1212753) and methyl groups, as well as C=C stretching vibrations within the aromatic ring. libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C=O (Thioester) Stretch 1680-1710 (strong)
C-H (Aromatic) Stretch 3000-3100 (medium)
C-H (Aliphatic) Stretch 2850-2960 (medium)
C=C (Aromatic) Stretch 1450-1600 (variable)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₁₀H₁₂OS) is 180.27 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. For this compound, this peak is expected at approximately m/z 180.

The fragmentation of this compound is predicted to occur at the weakest bonds, primarily cleavage of the C-S and C-C bonds. The major fragmentation pathways would likely involve the loss of the phenethyl group or cleavage at the thioester functionality. Key expected fragments are detailed in the table below. The fragmentation of phenethylamine (B48288) derivatives often involves cleavage of the bond adjacent to the nitrogen atom, leading to characteristic ions. researchgate.net Similarly, for this compound, cleavage of the bond adjacent to the sulfur atom is anticipated.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structure of Fragment
180 [C₁₀H₁₂OS]⁺ Molecular Ion
105 [C₈H₉]⁺ Phenethyl cation
77 [C₆H₅]⁺ Phenyl cation
43 [CH₃CO]⁺ Acetyl cation

This data is predictive and for illustrative purposes, as specific experimental mass spectra for this compound are not widely available in the cited literature.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of this compound.

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, a hypothetical analysis would involve the following steps:

Growing a suitable single crystal of this compound.

Mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam.

Collecting the diffraction data as the crystal is rotated.

Solving and refining the crystal structure to obtain the atomic coordinates.

The expected data from such an analysis would be the unit cell parameters and the precise coordinates of each atom in the molecule. This would allow for the accurate determination of all bond lengths and angles.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 98.5
Volume (ų) 1025
Z 4

This data is hypothetical and for illustrative purposes only, pending experimental determination.

Purity Assessment and Enantiomeric Excess Determination

Assessing the purity of this compound is critical for its application in research and synthesis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for this purpose. A pure sample would ideally show a single major peak in the chromatogram.

Since this compound is a chiral molecule, existing as (R)- and (S)-enantiomers, determining the enantiomeric excess (ee) is often necessary. This is typically achieved using chiral chromatography. heraldopenaccess.usuma.es Chiral stationary phases (CSPs) in either GC or HPLC can separate the two enantiomers, allowing for their quantification. gcms.cz The enantiomeric excess is then calculated using the areas of the two enantiomer peaks.

An alternative method for determining enantiomeric excess involves the use of nuclear magnetic resonance (NMR) spectroscopy with a chiral derivatizing agent. The agent reacts with both enantiomers to form diastereomers, which will have distinct signals in the NMR spectrum, allowing for their integration and the calculation of the enantiomeric ratio.

Table 3: Illustrative Chiral HPLC Data for Enantiomeric Excess Determination of this compound

Enantiomer Retention Time (min) Peak Area
(R)-S-phenethyl ethanethioate 8.5 95000
(S)-S-phenethyl ethanethioate 9.2 5000

Based on this illustrative data, the enantiomeric excess would be calculated as: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100 = 90% ee.

Role in Flavor and Aroma Chemistry

Contribution of S-Phenethyl Ethanethioate to Food and Beverage Aroma Profiles

Volatile sulfur compounds, including thioesters, are notable for their exceptionally low odor thresholds. The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. Due to the presence of the sulfur atom, many thioesters are perceptible at levels in the parts per billion (ppb) or even parts per trillion (ppt) range. This high potency means that even trace amounts, which may be difficult to detect through standard analytical methods, can be defining components of a food's aroma.

| Volatility | Generally high, allowing them to be easily perceived by the olfactory system. | Key contributors to the aromatic bouquet of foods and beverages. |

This table presents generalized information for the thioester class of compounds based on established flavor chemistry principles.

Because of their low detection thresholds and potent aromas, thioesters can add unique and defining notes that differentiate one product from another. They can introduce savory, roasted, or tropical nuances that would otherwise be absent, thereby increasing the perceived complexity and depth of the flavor. The specific contribution of this compound would be determined by its unique aroma profile, which arises from the combination of the phenethyl group (often associated with floral, honey, and rose-like notes from its precursor, phenethyl alcohol) and the ethanethioate group (contributing the characteristic sulfur notes).

Formation Mechanisms in Food Processing and Fermentation

This compound and other thioesters can be formed through several biochemical and chemical pathways that are common in food production, including enzymatic reactions, thermal processing, and microbial fermentation.

Enzymes play a critical role in the development of flavor in many foods. Thioesters can be synthesized via the action of specific enzymes, such as acyltransferases. These enzymes catalyze the transfer of an acyl group (like the acetyl group in ethanethioate) from a donor molecule, most commonly acetyl coenzyme A (acetyl-CoA), to a thiol acceptor.

The formation of this compound could occur through the enzymatic reaction between 2-phenylethanethiol (B1584568) and acetyl-CoA. Alternatively, and more commonly for esters, an alcohol substrate is used. Lipases and esterases, which are widely used in biotechnology for flavor synthesis, can catalyze the formation of esters from alcohols and acyl donors. Specific acyltransferases have been shown to effectively synthesize phenethyl esters from phenethyl alcohol, demonstrating a viable pathway for the formation of related flavor compounds.

Table 2: Key Components in the Enzymatic Formation of this compound

Component Role in Synthesis Common Source in Food Systems
2-Phenylethanethiol Thiol Substrate Precursor derived from amino acid metabolism or other pathways.
Phenethyl Alcohol Alcohol Precursor A common fusel alcohol produced during fermentation; naturally present in many fruits and flowers.
Acetyl Coenzyme A (Acetyl-CoA) Acyl Group Donor A central molecule in cellular metabolism, derived from the breakdown of sugars and fats.

| Acyltransferases/Lipases | Biocatalyst | Endogenous enzymes in plants, animals, and microorganisms, or added as biocatalysts. |

Heat processing, such as baking, roasting, and frying, is a major driver of flavor formation in food. High temperatures initiate a complex cascade of chemical reactions that generate a vast array of volatile aroma compounds. While direct thermal formation of this compound is not specifically documented, the precursors and reaction types necessary for its synthesis are common.

Key thermal reactions contributing to flavor include:

Maillard Reaction: A reaction between amino acids and reducing sugars that produces a wide range of heterocyclic compounds, aldehydes, and other molecules, contributing to roasted, savory, and baked aromas. Sulfur-containing amino acids (cysteine and methionine) are particularly important precursors for many potent sulfurous aroma compounds.

Lipid Oxidation and Degradation: The breakdown of fatty acids at high temperatures generates numerous volatile aldehydes, ketones, and alcohols. These can then react further to form other flavor compounds.

Yeast, particularly Saccharomyces cerevisiae, is fundamental to the production of alcoholic beverages like beer and wine, as well as leavened bread. During fermentation, yeast metabolism produces a wide variety of secondary metabolites that are crucial for the final aroma profile of the product.

The formation of esters is a well-known aspect of yeast fermentation, and a similar pathway can be proposed for thioesters. The two primary precursors required for this compound synthesis are readily available during fermentation:

Phenethyl Alcohol: This compound is a higher alcohol (or fusel alcohol) produced by yeast via the Ehrlich pathway from the amino acid phenylalanine. It is a very common and important aroma compound in fermented beverages, imparting floral and rose-like notes.

Acetyl-CoA: As a central hub in yeast metabolism, acetyl-CoA is abundantly available within the yeast cell.

Yeast possesses alcohol acetyltransferase (AAT) enzymes that catalyze the reaction between acetyl-CoA and alcohols to form acetate (B1210297) esters (e.g., isoamyl acetate, phenethyl acetate). It is through this established metabolic machinery that yeast could potentially catalyze the formation of this compound by reacting acetyl-CoA with 2-phenylethanethiol, a thiol analogue of phenethyl alcohol.

Enantiospecific Odor Differences of Chiral Sulfur Compounds

Many sulfur compounds that contribute to the flavor and aroma of foods are chiral, meaning they can exist in two non-superimposable mirror-image forms known as enantiomers. It is a well-established principle in flavor chemistry that enantiomers of a chiral compound can exhibit different sensory properties acs.orgacs.orgresearchgate.net. These differences can manifest as variations in odor character, intensity, and detection thresholds acs.orgacs.orgresearchgate.netresearchgate.net.

For instance, one enantiomer might possess a desirable fruity or tropical aroma, while its counterpart could be perceived as sulfidic or herbaceous acs.orgacs.orgresearchgate.net. The distinct olfactory perceptions are attributed to the specific interactions between the chiral flavor molecule and the chiral olfactory receptors in the human nose. The shape and stereochemistry of the molecule play a crucial role in how it binds to and activates these receptors nih.gov.

While the concept of enantiospecific odor differences is highly relevant to chiral sulfur compounds, there is currently no specific research available in the searched scientific literature that details the enantiospecific odor differences of this compound. The molecule does possess a chiral center if the phenethyl group is substituted, but for the unsubstituted compound, it is not chiral. Therefore, a discussion of its enantiospecific properties would only be relevant for substituted derivatives.

Interactive Data Table: General Enantiomer Odor Profile Examples in Chiral Sulfur Compounds

Compound ClassEnantiomerTypical Odor Description
3-Thio-1-hexanols and their esters(R)-enantiomersTropical fruit aroma acs.orgacs.orgresearchgate.net
(S)-enantiomersSulfurous and herbaceous acs.orgacs.orgresearchgate.net
cis-p-menthan-8-thiol-3-ones(1S,4R)-cisBlackcurrant leaf, tropical, passion fruit nih.gov
(1R,4S)-cisRubber, mercaptan, disagreeable nih.gov

Analytical Approaches for Flavor Compound Identification and Quantification

Several advanced analytical techniques are employed to overcome these challenges. Gas chromatography (GC) is a cornerstone for the separation of volatile compounds. When coupled with specific detectors, it allows for the sensitive and selective analysis of sulfur-containing molecules.

Common analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique separates volatile compounds and then provides mass spectra for their identification by comparing the spectra to libraries of known compounds nih.gov.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD): This is a highly selective and sensitive method for detecting sulfur compounds. The SCD provides a linear and equimolar response to sulfur atoms, making it excellent for quantification without the need for individual calibration standards for every sulfur compound nih.govacs.orgnih.gov.

Gas Chromatography with Flame Photometric Detection (FPD): Another selective detector for sulfur (and phosphorus) compounds, though it can be less sensitive and have a non-linear response compared to the SCD nih.gov.

Sample preparation is also a critical step to isolate and concentrate the volatile sulfur compounds from the food matrix. Techniques such as static headspace, dynamic headspace (purge-and-trap), and solid-phase microextraction (SPME) are commonly used before GC analysis agraria.com.br. The choice of method depends on the specific analytes and the food matrix being investigated. For instance, an in-bottle purge-and-trap sampling technique coupled to a capillary gas chromatograph with a sulfur chemiluminescence detector has been successfully used for the analysis of flavor-active sulfur compounds in beer agraria.com.br.

Interactive Data Table: Analytical Techniques for Sulfur Compound Analysis

TechniqueDetectorKey Advantages
Gas Chromatography (GC)Mass Spectrometry (MS)Provides structural information for identification nih.gov.
Sulfur Chemiluminescence Detection (SCD)Highly selective and sensitive for sulfur compounds; equimolar response nih.govacs.org.
Flame Photometric Detection (FPD)Selective for sulfur and phosphorus compounds nih.gov.

Advanced Topics and Future Directions in S Phenethyl Ethanethioate Research

Structure-Activity Relationships in Thioester Chemistry

The reactivity and function of thioesters are intrinsically linked to their molecular structure. Understanding these structure-activity relationships (SARs) is crucial for designing new molecules with specific properties, from novel therapeutics to advanced materials.

Thioesters are characterized by their "energy-rich" sulfur–carbonyl bond, which is stable in aqueous environments but susceptible to attack by nucleophiles like thiolates and amines. chemrxiv.org This reactivity is central to their roles in both biology and chemical synthesis. acs.org The mechanism of reactions involving thioesters, such as acyl transfer, is a subject of detailed investigation. For instance, the hydrolysis of thioesters involves the formation of a tetrahedral intermediate, and the rate of this reaction is influenced by the nature of the substituents on the acyl and thiol portions of the molecule.

The study of thioester analogues, where the oxygen atom of the corresponding ester is replaced by sulfur, provides insight into their unique reactivity. The subtle differences in electronegativity and atomic size between sulfur and oxygen have profound effects on the electronic structure of the carbonyl group, making thioesters more reactive towards nucleophilic attack than their ester counterparts. Research into the kinetics and mechanisms of reactions involving various thioester analogues helps to build a comprehensive picture of their chemical behavior. acs.org

Recent research has focused on developing advanced assays to probe thioester reactivity. For example, a Förster Resonance Energy Transfer (FRET)-based assay allows for the direct and continuous investigation of the reaction rates between thioesters and various nucleophiles under different conditions. chemrxiv.org Such tools are invaluable for elucidating the mechanisms of action of thioester analogues and for screening new compounds with desired reactivity profiles.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry has become an indispensable tool for investigating the properties and reactivity of molecules like S-phenethyl ethanethioate at an atomic level. pnnl.gov These theoretical approaches complement experimental work by providing insights that are often difficult or impossible to obtain through laboratory methods alone.

Thioesterases are a class of enzymes that catalyze the hydrolysis of thioester bonds, playing critical roles in various metabolic pathways, including fatty acid synthesis. nih.gov A key area of research is understanding how these enzymes achieve their remarkable selectivity for specific substrates. Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the interactions between thioester substrates and the active sites of enzymes.

For example, computational studies on thioesterase 'TesA from E. coli have been used to investigate its selectivity for medium- and long-chain acyl substrates. researchgate.net These studies can reveal the specific amino acid residues that are crucial for substrate binding and catalysis, providing a detailed picture of the molecular recognition process. By simulating the dynamic behavior of the enzyme-substrate complex, researchers can understand how the conformational flexibility of both the enzyme and the substrate contributes to selectivity.

Enzyme Studied Computational Method Key Findings on Selectivity
Thioesterase 'TesA (E. coli)Molecular Dynamics (MD)Revealed key residues and conformational changes responsible for selectivity towards different acyl chain lengths. researchgate.net
Ubiquitin E1-Structural studies provided insight into the conformational changes required for thioester bond formation. acs.org

Quantum chemistry calculations can be used to predict the reactivity of thioesters by analyzing their electronic structure. aps.org For example, computational analysis of the transition states of acyl-transfer reactions can explain the relative reactivity of thioesters compared to oxoesters. acs.org These studies can quantify the energetic barriers for different reaction pathways, providing a theoretical basis for understanding and predicting chemical reactivity.

Furthermore, computational methods are used to explore the conformational landscape of thioesters. Molecules like this compound can adopt various three-dimensional shapes, or conformations, and the distribution of these conformations can influence the molecule's physical properties and biological activity. Computational studies can identify the most stable conformations and the energy barriers for interconversion between them, providing a deeper understanding of the molecule's dynamic behavior. researchgate.net

Development of Novel Methodologies for Thioester Synthesis and Transformation

The synthesis of thioesters is a fundamental process in organic chemistry with wide-ranging applications. tandfonline.com While traditional methods often rely on the acylation of thiols with carboxylic acid derivatives, there is a continuous drive to develop more efficient, selective, and environmentally friendly synthetic routes. researchgate.net

Recent advances in this area include:

Transition Metal Catalysis: Transition metals like palladium, nickel, and copper are used to catalyze the formation of thioesters from various starting materials, often under mild reaction conditions. tandfonline.comorganic-chemistry.org For example, palladium-catalyzed thiocarbonylation of styrene (B11656) derivatives allows for the synthesis of branched thioesters with high regioselectivity. organic-chemistry.org

Enzymatic Synthesis: Lipases are being explored as biocatalysts for the synthesis of thioesters. Enzymatic methods offer high selectivity and operate under mild conditions. The use of immobilized enzymes in continuous-flow microreactors represents a significant step towards sustainable and efficient thioester production. mdpi.com

Flow Chemistry: Continuous-flow systems provide enhanced control over reaction parameters, leading to improved safety, selectivity, and scalability compared to traditional batch processes. The enzymatic synthesis of thioesters in microreactors has been shown to achieve high conversions in short reaction times. mdpi.com

Novel Reagents and Catalyst-Free Methods: Researchers are developing new reagents and catalyst-free approaches for thioester synthesis. This includes visible-light-driven methods and the use of organophosphorus catalysts. organic-chemistry.org A recently developed protocol uses a Grignard reagent for the efficient conversion of esters to thioesters under mild conditions. acs.org

Synthetic Method Catalyst/Reagent Key Advantages
Transition Metal-Catalyzed ThiocarbonylationPalladium, Nickel, CopperHigh regioselectivity, good functional group tolerance. tandfonline.comorganic-chemistry.org
Enzymatic TransesterificationLipase TL IMMild conditions, high efficiency, environmentally friendly. mdpi.com
Grignard-based ThioesterificationiPrMgCl and 1-dodecanthiolMild conditions, excellent functional group tolerance, high yields. acs.org
Visible-Light-Driven SynthesisPhotocatalyst-freeUtilizes thiobenzoic acids as both reductants and reactants. organic-chemistry.org

Exploration of Biological Roles Beyond Flavor

While this compound is known for its contribution to flavor profiles, the broader family of thioesters plays a multitude of critical roles in biology. The inherent reactivity of the thioester bond makes it a versatile functional group in various biochemical processes. wikipedia.org

Metabolic Intermediates: Acetyl-CoA is a central metabolic intermediate, acting as a carrier of acetyl groups in numerous biochemical reactions, including the Krebs cycle and fatty acid synthesis. wikipedia.org

Protein Modification: Thioesters are key intermediates in the process of ubiquitination, where the protein ubiquitin is attached to target proteins, marking them for degradation. wikipedia.org

Enzyme Inhibition: Synthetic thioester derivatives have been developed as potent inhibitors of enzymes such as metallo-β-lactamases, which are involved in antibiotic resistance. nih.gov

Peptide and Protein Synthesis: Thioester chemistry is fundamental to native chemical ligation (NCL), a powerful technique for the chemical synthesis of large peptides and proteins. nih.gov

Prebiotic Chemistry: Thioesters and thioacids are hypothesized to have played a crucial role in the origins of life by facilitating the aminoacylation of RNA and the formation of peptidyl-RNA in aqueous environments, suggesting a pathway for the coevolution of peptides and RNA. bioengineer.org

Drug Delivery and Prodrugs: The thioester linkage is utilized in advanced therapeutic strategies. For example, it is used in the design of antibody-drug conjugates (ADCs) for targeted cancer therapy. mdpi.com Additionally, the bioactivation of certain antithrombotic prodrugs is thought to involve the oxidation of a thioester group. wikipedia.org

These diverse roles highlight the immense biological significance of the thioester functional group and provide a rich field for future research, potentially uncovering new therapeutic applications and a deeper understanding of fundamental life processes.

Integration of Multi-Omics and Systems Biology Approaches in Biosynthesis Research

The natural biosynthetic pathways for many specialty thioesters, including this compound, are not yet fully elucidated. Systems biology, which treats biological systems as dynamic networks of interacting components, combined with multi-omics, offers a powerful framework for deciphering and engineering such pathways. berkeley.edufrontiersin.org Multi-omics involves the comprehensive analysis of various biological molecules, including the genome, transcriptome, proteome, and metabolome, to provide a holistic view of cellular processes. nih.govthermofisher.com

Hypothetical Application to this compound Biosynthesis:

A multi-omics approach could be applied to a microorganism identified as a potential producer of phenethyl-containing compounds. The goal would be to identify the genes and enzymes responsible for converting precursor molecules, such as L-phenylalanine, into 2-phenylethanethiol (B1584568) and subsequently to this compound.

Genomics and Transcriptomics: Would be used to identify potential biosynthetic gene clusters (BGCs). nih.gov Sequencing the genome of a producing organism could reveal genes encoding for enzymes like decarboxylases, reductases, acyl-CoA synthetases, and acyltransferases. Transcriptomics (RNA-Seq) would then show which of these genes are actively expressed under production conditions.

Proteomics: This would confirm the presence and quantify the abundance of the enzymes identified at the gene level. nih.gov This step is crucial because gene expression does not always correlate directly with protein levels.

Metabolomics: This analysis would identify and quantify intracellular metabolites. nih.gov By tracking the levels of precursors (e.g., L-phenylalanine, acetyl-CoA), intermediates (e.g., 2-phenylethanethiol), and the final product (this compound), researchers can identify potential bottlenecks and regulatory points in the pathway. nih.govyoutube.com

By integrating these datasets, a comprehensive metabolic model can be constructed. nih.gov This model would map the flow of carbon from primary metabolism to the final thioester product, revealing the intricate regulatory networks involved. Such an understanding is the cornerstone of metabolic engineering, enabling targeted genetic modifications to enhance the yield and productivity of this compound in a microbial host. nih.govmdpi.com

Table 1: Illustrative Multi-Omics Data Integration for Biosynthesis Pathway Elucidation

Sustainable and Green Chemistry Aspects in this compound Production

Green chemistry principles focus on designing chemical processes that minimize environmental impact and reduce the use of hazardous substances. sigmaaldrich.com The production of specialty chemicals like this compound is an area where these principles can be effectively applied, moving away from traditional synthesis methods that may use harsh reagents and organic solvents. rsc.orgresearchgate.net

Biocatalysis and Enzymatic Synthesis:

One of the most promising green approaches is the use of enzymes (biocatalysis). Lipases and thioesterases are particularly relevant for thioester synthesis. While specific enzymatic synthesis of this compound is not widely reported, processes developed for analogous compounds provide a clear blueprint. For example, immobilized lipases like Novozym 435 (from Candida antarctica) are widely used to catalyze esterification and transesterification reactions to produce flavor esters such as 2-phenylethyl acetate (B1210297). nih.govscirp.orgoalib.com

A potential biocatalytic route to this compound could involve:

Direct Thioesterification: The reaction of 2-phenylethanethiol with acetic acid.

Trans-thioesterification: The reaction of 2-phenylethanethiol with a simple, non-toxic acyl donor like ethyl acetate.

The advantages of biocatalysis include high selectivity, mild reaction conditions (lower temperature and pressure), and reduced byproduct formation. researchgate.netchemrxiv.org

Green Solvents and Reaction Conditions:

The choice of solvent is a key aspect of green chemistry. Traditional synthesis often relies on volatile organic compounds (VOCs). Research into greener alternatives for thioester synthesis has explored the use of safer solvents like cyclopentanone (B42830) or even conducting reactions in water. wikipedia.orgrsc.org For enzymatic reactions, solvent-free systems are also highly desirable, where one of the liquid substrates acts as the reaction medium. lmaleidykla.lt

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Table 2: Comparison of Production Methods for Thioesters based on Green Chemistry Principles

By leveraging these advanced research and production strategies, the scientific community can develop a deeper understanding of this compound's biosynthesis and establish environmentally responsible manufacturing processes for this valuable compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-phenethyl ethanethioate, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The most common synthetic routes include Sonogashira cross-coupling and esterification reactions . For example, this compound derivatives can be synthesized via coupling reactions between aryl halides and ethynyl thioesters under palladium catalysis . Critical parameters include catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), reaction temperature (60–100°C), and purification methods (e.g., column chromatography with silica gel and hexane/ethyl acetate eluents). Impurities often arise from incomplete coupling or oxidation byproducts, necessitating rigorous inert atmosphere control .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral signatures?

  • Methodological Answer : ¹H/¹³C NMR and FT-IR are essential. Key signatures include:

  • ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), methylene protons adjacent to sulfur (δ 2.8–3.2 ppm).
  • FT-IR : C=S stretches (1200–1250 cm⁻¹), ester C=O (1700–1750 cm⁻¹).
  • Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺). Purity should be validated via HPLC with UV detection (λ = 254 nm) .

Q. What are the documented stability profiles of this compound under various storage conditions?

  • Methodological Answer : Stability is highly sensitive to moisture and light . Store under inert gas (argon) at –20°C in amber vials. Degradation products (e.g., disulfides) can form within 48 hours at room temperature in air, as confirmed by TLC and GC-MS monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Contradictions often arise from conformational isomerism or solvent effects . Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • X-ray crystallography for unambiguous structural confirmation.
  • DFT calculations to model spectroscopic outcomes and compare with experimental data .

Q. What computational approaches are suitable for modeling the electronic properties of this compound, and how do they correlate with experimental findings?

  • Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis sets effectively predicts HOMO-LUMO gaps and charge distribution. For example, computed C=S bond lengths (1.65–1.68 Å) align with crystallographic data (1.63–1.70 Å). MD simulations further clarify solvent interactions .

Q. How should researchers design experiments to investigate the reaction mechanisms of this compound in novel synthetic pathways?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and in-situ monitoring (e.g., ReactIR). For catalytic cycles:

  • Use deuterated substrates to trace proton transfer steps.
  • Quench experiments with TEMPO to detect radical intermediates.
  • DFT-based transition state analysis to validate proposed mechanisms .

Q. What are the common pitfalls in chromatographic analysis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Pitfall : Co-elution of thioester hydrolysis products.
    Solution : Use acidic mobile phases (0.1% TFA in acetonitrile/water) to suppress ionization.
  • Pitfall : Column degradation due to sulfur adsorption.
    Solution : Pre-condition columns with thiol-scavenging agents (e.g., tris(2-carboxyethyl)phosphine) .

Key Considerations for Advanced Studies

  • Data Contradiction Analysis : Always cross-validate using orthogonal techniques (e.g., XRD + DFT) and report error margins for spectroscopic measurements .
  • Ethical Reproducibility : Publish full synthetic protocols, including inert atmosphere details and raw spectral data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.